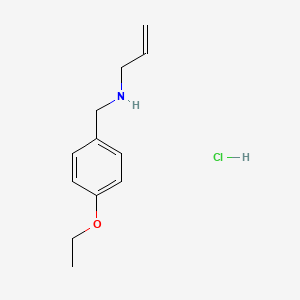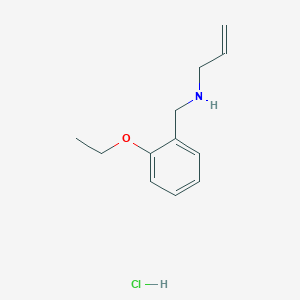
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Preparation of N-Phosphorylated Nitrogen Mustards : This compound plays a role in the synthesis of nitrogen mustards with the benzodiazaphosphorinone ring system, which are of interest due to their potential applications in medicinal chemistry (Neda et al., 1996).
- High-Pressure SNAr Reaction : The compound is involved in the synthesis of astemizole and norastemizole analogues, demonstrating its utility in the SNAr reaction under hyperbaric conditions (Barrett & Kerr, 1999).
- Role in Chelating Ligand Synthesis : It is used in the preparation of N3O3 amine phenols, which are important in the development of chelating agents for group 13 metal ions (Liu et al., 1993).
Pharmaceutical Applications
- Pharmaceutical Amine Analysis : The compound is utilized in the analysis of pharmaceuticals containing amine groups using spectrophotometry and spectrofluorimetry techniques (Elbashir et al., 2011).
- Synthesis of Potent Nonpeptide CCR1 Antagonist : It is involved in the synthesis of a potent CCR1 antagonist, which has implications in therapeutic development (Mäding et al., 2006).
- Anti-Inflammatory Activity of Fluorine-Substituted Compounds : The compound aids in the synthesis of fluorine-substituted derivatives for investigating anti-inflammatory activity (Sun et al., 2019).
Miscellaneous Applications
- Synthesis of Screening Libraries : Utilized in the generation of drug-like screening libraries for various biological activities (Kumar et al., 2015).
- Labeling for Fluorine-18 : Plays a role in the synthesis of (fluoromethyl)pyridylamines for labeling with the radionuclide fluorine-18 (Lee & Chi, 1999).
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h2-5,13H,1,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXBXVLTRXLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




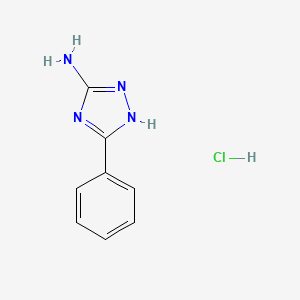
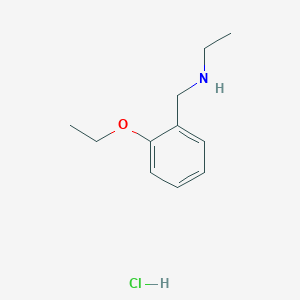


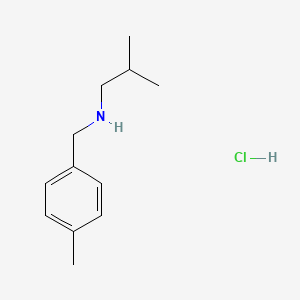
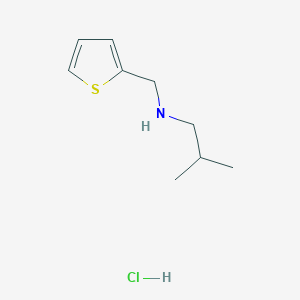

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)



